Phosphonol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

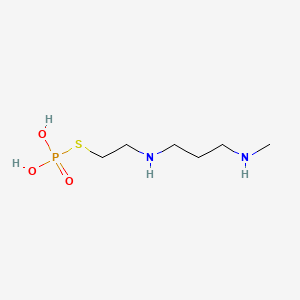

Phosphonol, also known as this compound, is a useful research compound. Its molecular formula is C6H17N2O3PS and its molecular weight is 228.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 327729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Applications

1.1 Antiviral Agents

Phosphonol derivatives, particularly acyclic nucleoside phosphonates, have been developed as antiviral agents. These compounds inhibit viral polymerases after being converted to their active diphosphate forms within cells. Notably, three acyclic nucleoside phosphonates have received FDA approval for treating infections caused by cytomegalovirus, hepatitis B virus, and human immunodeficiency virus type 1:

- Cidofovir (Vistide) : Effective against cytomegalovirus.

- Adefovir dipivoxil (Hepsera) : Used for hepatitis B treatment.

- Tenofovir disoproxil fumarate (Viread) : Targets HIV.

These compounds demonstrate the potential of this compound derivatives in overcoming the limitations of traditional nucleoside antivirals by bypassing initial phosphorylation steps required for activation .

1.2 Bone Targeting Drugs

This compound compounds exhibit a strong affinity for calcium ions, making them suitable for developing drugs aimed at treating osteoporosis and other bone-related diseases. Compounds such as alendronate and zoledronic acid utilize this property to inhibit bone resorption effectively . Their mechanism involves binding to hydroxyapatite in bone tissue, allowing for targeted delivery and reduced systemic side effects.

Material Science Applications

2.1 Surface Functionalization

This compound derivatives are employed in surface functionalization due to their ability to form stable bonds with metal oxides like titanium dioxide and aluminum oxide. This property is exploited in various applications:

- Dye-Sensitized Solar Cells : Phosphonic acids serve as anchoring groups to immobilize dye molecules on semiconductor surfaces, enhancing solar energy conversion efficiency.

- Nanoparticle Stabilization : this compound compounds stabilize colloidal solutions of nanoparticles, preventing aggregation and improving their functional properties .

2.2 Supramolecular Chemistry

The unique coordination properties of phosphonols allow for the formation of supramolecular structures through ionic interactions with lipophilic amines. These interactions lead to the development of catanionic aggregates that have been assessed for their potential as HIV inhibitors . The ability to self-assemble into complex structures opens avenues for designing new materials with specific functionalities.

Environmental Applications

3.1 Water Treatment

This compound compounds are being explored for their role in water treatment processes. Their high affinity for metal ions enables them to act as chelating agents that can selectively extract heavy metals from contaminated water sources. This application is crucial for nuclear waste treatment and environmental remediation efforts .

3.2 Flame Retardant Properties

Recent studies suggest that certain phosphonic acid derivatives exhibit flame-retardant properties, making them candidates for use in materials requiring fire resistance . The incorporation of this compound compounds into polymers can enhance their safety profile without compromising performance.

Table 1: Summary of Antiviral this compound Derivatives

| Compound Name | Virus Targeted | FDA Approval Year |

|---|---|---|

| Cidofovir (Vistide) | Cytomegalovirus | 1996 |

| Adefovir dipivoxil (Hepsera) | Hepatitis B virus | 2002 |

| Tenofovir disoproxil fumarate | Human immunodeficiency virus | 2001 |

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Surface Functionalization | Binding to metal oxides for solar cells and nanoparticle stabilization |

| Supramolecular Chemistry | Formation of aggregates with potential antiviral properties |

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Phosphonol esters undergo hydrolysis under acidic or basic conditions, cleaving P-O bonds. Studies reveal:

| Ester Type | Reaction Conditions | Product | Rate Constant (k) |

|---|---|---|---|

| Dimethyl methylphosphonate | Acidic (HCl) | Methylphosphonic acid | k=1.2×10−4s−1 |

| Diethyl phenylphosphonate | Basic (NaOH) | Phenylphosphonic acid | k=8.5×10−5s−1 |

The rate-determining step involves cleavage of the second P-O bond, as shown in Table 1 .

Phosphonate–Phosphinate Rearrangement

This reaction involves isomerization between phosphonates and phosphinates. For example:

Reaction Scheme :

R Phosphonate→ S RP Phosphinate

Stereochemical studies indicate retention of configuration at phosphorus, with partial retention at the benzylic carbon .

Enzymatic Reactions

Phosphonols participate in biosynthetic pathways, such as:

-

Fosfomycin biosynthesis : The enzyme HppE catalyzes epoxidation of 2-hydroxypropylphosphonate (HPP) via a dehydrogenation mechanism .

-

Phosphono migration : HppE also enables 1,2-phosphono migration in alternative substrates, forming carbocation intermediates .

Photoredox-Catalyzed Phosphonocarboxylation

Visible-light photoredox catalysis enables phosphonocarboxylation of alkenes with CO₂, yielding α-amino acids. For example:

Reaction :

Phosphine oxide+CO2→ Amino acid

Yields range from 62–90% under optimized conditions .

Oxidation and Reduction

Phosphonols act as reducing agents in reactions with halogens (e.g., Br₂) or oxides (e.g., SO₂). For instance:

Reaction :

This compound+Br2→Phosphonate bromide

Propriétés

Numéro CAS |

20751-90-0 |

|---|---|

Formule moléculaire |

C6H17N2O3PS |

Poids moléculaire |

228.25 g/mol |

Nom IUPAC |

2-[3-(methylamino)propylamino]ethylsulfanylphosphonic acid |

InChI |

InChI=1S/C6H17N2O3PS/c1-7-3-2-4-8-5-6-13-12(9,10)11/h7-8H,2-6H2,1H3,(H2,9,10,11) |

Clé InChI |

ZGSGBCBFJJASJA-UHFFFAOYSA-N |

SMILES |

CNCCCNCCSP(=O)(O)O |

SMILES canonique |

CNCCCNCCSP(=O)(O)O |

Key on ui other cas no. |

20751-90-0 |

Synonymes |

NSC 327729 NSC-327729 S-2-(3-methylaminopropylamino)ethylphosphorothioic acid WR 3689 WR-3689 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.